(Z)-methyl 2-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-3-24-16-10-9-14(20(27)28-2)11-17(16)30-21(24)23-19(26)13-29-12-18(25)22-15-7-5-4-6-8-15/h9-11,15H,3-8,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAZLCBIBJFWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CSCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 2-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, an imine linkage, and a cyclohexylamino moiety, which contribute to its biological properties. The molecular formula is C19H24N2O4S, with a molecular weight of 372.47 g/mol. Its structural complexity suggests multiple points of interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antibacterial and antifungal properties. It has shown significant activity against both Gram-positive and Gram-negative bacteria. In particular, it has been reported to outperform traditional antibiotics such as ampicillin in certain assays.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |
| Staphylococcus aureus | 0.010 mg/mL | 0.020 mg/mL |
| Candida albicans | 0.004 mg/mL | 0.008 mg/mL |
These findings suggest that the compound possesses potent antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Preliminary investigations into the anticancer potential of (Z)-methyl 2-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate have yielded promising results. In vitro studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
A study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : The thiazole structure may interfere with bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Membrane Integrity : The compound's lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.
- Induction of Apoptosis in Cancer Cells : By triggering oxidative stress, the compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Antibacterial Efficacy : A study conducted on various bacterial strains revealed that (Z)-methyl 2-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibited superior activity against Staphylococcus aureus compared to standard treatments .
- Anticancer Potential : In a controlled laboratory setting, the compound was tested against several cancer cell lines, showing significant inhibition of growth in MCF-7 cells with minimal cytotoxicity towards normal cells .
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antibacterial properties. The incorporation of the cyclohexylamino group in (Z)-methyl 2-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate may enhance its efficacy against various bacterial strains. In studies comparing similar compounds, those containing thiazole structures demonstrated broad-spectrum antibacterial activity, suggesting that this compound could be effective against resistant strains of bacteria .
Antitumor Activity
Thiazole derivatives have also been investigated for their antitumor properties. The ability of (Z)-methyl 2-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate to inhibit cancer cell proliferation has been suggested based on the activities of related compounds. For instance, derivatives have shown to inhibit key enzymes involved in tumor growth and metastasis . Further studies are necessary to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.
Synthesis and Characterization
The synthesis of (Z)-methyl 2-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be achieved through multi-step synthetic routes involving cyclization and functionalization reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Case Studies and Research Findings
- Antibacterial Studies : A series of thiazole derivatives were synthesized and tested against standard bacterial strains. Compounds with structural similarities to (Z)-methyl 2-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like Ciprofloxacin .
- Antitumor Efficacy : In vitro studies have shown that thiazole-containing compounds can induce apoptosis in cancer cell lines. The specific role of the cyclohexylamino moiety in enhancing cytotoxicity remains an area for further investigation .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at position 6 of the benzo[d]thiazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
Key Findings :
-
Acidic hydrolysis proceeds faster but requires careful temperature control to avoid decomposition of the thiazole ring .
-
Basic hydrolysis produces water-soluble salts suitable for further functionalization.
Reduction of the Imino Group
The imino group (–N=CH–) in the 2-position of the thiazole ring is susceptible to reduction, yielding a secondary amine.
Mechanistic Insight :
LiAlH₄ selectively reduces the imino group without affecting the ester or thioether functionalities . The reaction proceeds via a hydride transfer mechanism, forming a stable amine derivative.
Oxidation of the Thioether Moiety
The thioether (–S–CH₂–CO–) linkage can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acetic acid, 50°C, 3 hrs | Sulfoxide derivative | |
| m-Chloroperbenzoic acid (mCPBA) | CH₂Cl₂, 0°C, 1 hr | Sulfone derivative |
Structural Impact :
Sulfone formation increases polarity and hydrogen-bonding capacity, potentially enhancing target binding in biological systems .
Nucleophilic Substitution at the Cyclohexylamino Group
The cyclohexylamino (–NH–C₆H₁₁) moiety participates in nucleophilic substitutions, enabling diversification of the urea-like structure.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT, 12 hrs | N-acetylated derivative | |
| Benzyl bromide | K₂CO₃, DMF, 80°C, 24 hrs | N-benzylated derivative |
Applications :
Ring-Opening Reactions of the Thiazole Core
Under strong alkaline or reductive conditions, the benzo[d]thiazole ring can undergo cleavage.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| NaOH (10% aq.) | Reflux, 8 hrs | 2-mercaptoaniline derivative | |
| Raney Ni/H₂ | EtOH, 50 psi H₂, 12 hrs | Desulfurized open-chain amine |
Caution :
Ring-opening compromises the compound’s planar structure, often leading to loss of bioactivity .
Cross-Coupling Reactions
The thiazole ring’s C–H bonds participate in palladium-catalyzed cross-coupling reactions for late-stage diversification.
Advantage :
These reactions enable modular synthesis of analogs for structure-activity relationship (SAR) studies .
Photochemical Reactivity
The conjugated system in the thiazole-imino structure exhibits sensitivity to UV light, leading to [2+2] cycloaddition or isomerization.
| Conditions | Product | Source |
|---|---|---|
| UV light (254 nm), CH₃CN, 6 hrs | Cyclobutane dimer | |
| Sunlight, RT, 48 hrs | (E)-isomer of the parent compound |
Implications :
Photostability studies are essential for storage and formulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives
Thiazole-containing compounds are widely studied for their pharmacological properties. For instance:
- 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (4) (): This quinazoline-thiazole hybrid showed analgesic activity in screening assays, attributed to its ability to modulate pain pathways via COX inhibition or opioid receptor interactions. The benzo[d]thiazole moiety in the target compound may share similar mechanisms .
- Compound 4 from Amanita hemibaphasubsp. javanica (): A thiazole-related steroid derivative exhibited potent antibacterial activity against H. pylori (80.5% inhibition at 100 µM). The target compound’s thioether and benzo[d]thiazole groups could enhance membrane permeability, a critical factor in antimicrobial efficacy .
Table 1: Key Thiazole Analogs and Their Activities
Thioether and Thiadiazole Derivatives
Thioether linkages, as seen in the target compound’s acetyl-thioethyl chain, are common in bioactive molecules:
- N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (55) (): This thioether-containing benzamide derivative is patented for anticancer and antiviral applications. The cyclohexylamino group in the target compound may similarly enhance lipid solubility and target affinity .
- 1,4-Benzodioxine-based thiadiazole-fused derivatives (): These compounds, synthesized via hydrazine-carbothioamide intermediates, highlight the role of sulfur-containing groups in stabilizing molecular interactions with biological targets .
Stereochemical Considerations
The (Z)-configuration of the imino group in the target compound is critical for bioactivity. Pasteur’s foundational work on tartaric acid () underscores how stereochemistry influences molecular recognition; for example, (Z)-isomers often exhibit enhanced binding to chiral enzyme pockets compared to (E)-isomers . This principle aligns with studies on hydrazone derivatives (e.g., 10a-c in ), where stereochemistry dictated analgesic potency .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how is its structural integrity validated?
- Methodological Answer : The synthesis involves multi-step reactions, such as thiol-amine coupling followed by imine formation . For example, analogous thiazole derivatives (e.g., thiadiazolyl carboxamides) are synthesized via refluxing intermediates with sodium acetate in acetic acid . Structural confirmation requires NMR (¹H/¹³C) for imine (C=N) and thioether (C-S) bond verification, IR for carbonyl (C=O) and amine (N-H) groups, and HRMS for molecular weight validation. Purity is assessed via HPLC (≥95%) using C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Antimicrobial activity is tested using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi . Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated using dose-response curves . Antioxidant potential is measured via DPPH radical scavenging or FRAP assays , with ascorbic acid as a positive control .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences) or compound purity . To address this:
- Standardize protocols (e.g., CLSI guidelines for MIC assays) .
- Validate purity via HPLC-MS to exclude degradation products .
- Use orthogonal assays (e.g., time-kill kinetics alongside MIC) to confirm antimicrobial activity .
Q. What strategies improve the pharmacokinetic profile of this compound, particularly solubility and bioavailability?
- Methodological Answer :
- Structural modifications : Introduce hydrophilic groups (e.g., sulfonate) to the benzo[d]thiazole core without disrupting pharmacophores .
- Formulation approaches : Use nanoparticle encapsulation (e.g., PLGA polymers) to enhance aqueous solubility .
- Prodrug design : Convert the methyl ester to a hydrolyzable prodrug (e.g., phosphate ester) for improved intestinal absorption .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., bacterial DNA gyrase or fungal CYP51) using AutoDock Vina, with binding affinity validated via surface plasmon resonance (SPR) .
- Transcriptomics/proteomics : Perform RNA-seq or LC-MS/MS on treated cells to identify dysregulated pathways (e.g., oxidative stress response) .
- Fluorescence quenching assays : Monitor interactions with serum albumin to predict pharmacokinetic behavior .
Methodological Considerations for Experimental Design
Q. What analytical techniques are critical for monitoring reaction intermediates during synthesis?
- Methodological Answer :
- TLC (silica gel, ethyl acetate/hexane) tracks reaction progress.
- LC-MS identifies intermediates in real-time, ensuring correct mass-to-charge ratios (e.g., m/z for thioacetyl intermediates) .
- X-ray crystallography resolves stereochemical ambiguities (e.g., Z/E isomerism in imine bonds) .
Q. How can researchers optimize reaction yields while minimizing byproducts?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for imine formation to enhance reactivity .
- Catalysis : Employ p-toluenesulfonic acid (PTSA) for acid-catalyzed condensation, reducing side reactions .
- Temperature control : Maintain reflux at 80–100°C for thioether bond formation to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
